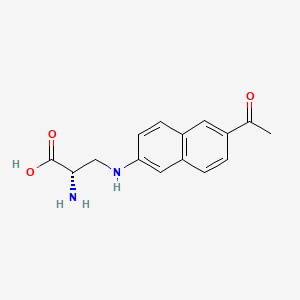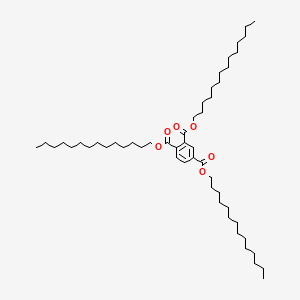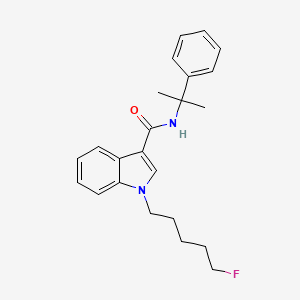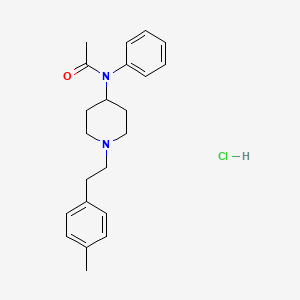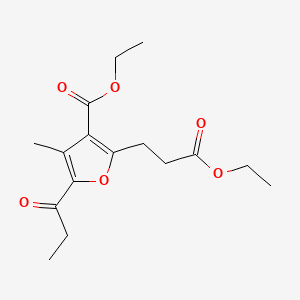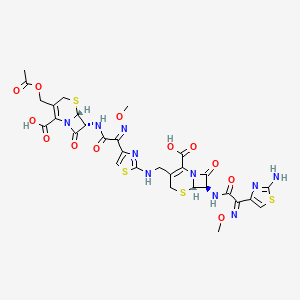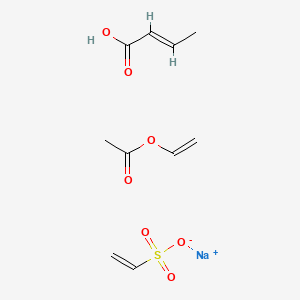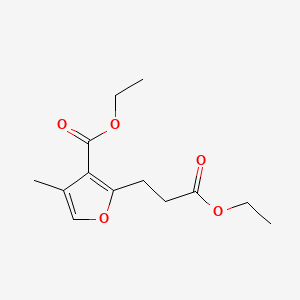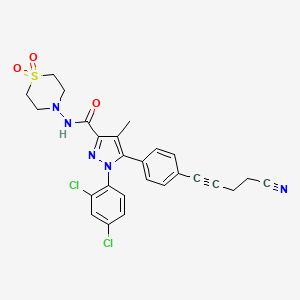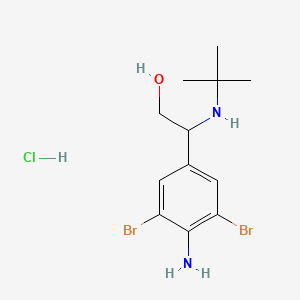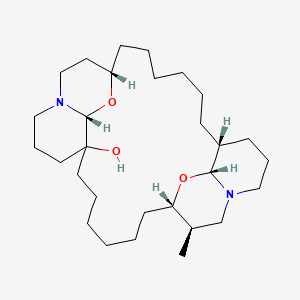
(+)-Xestospongin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Xestospongin B is a naturally occurring compound isolated from marine sponges, particularly from the genus Xestospongia. It is a member of the bisindole alkaloid family and has garnered significant interest due to its unique chemical structure and biological activities. This compound is known for its ability to inhibit inositol 1,4,5-trisphosphate receptors, which play a crucial role in calcium signaling pathways.
Wissenschaftliche Forschungsanwendungen
(+)-Xestospongin B has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool in studying the synthesis and reactivity of bisindole alkaloids.
Biology: The compound is used to investigate calcium signaling pathways due to its ability to inhibit inositol 1,4,5-trisphosphate receptors.
Medicine: this compound has potential therapeutic applications in treating diseases related to calcium signaling dysregulation, such as neurodegenerative disorders and certain cancers.
Industry: The compound’s unique structure and biological activities make it a candidate for developing new drugs and chemical probes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Xestospongin B involves several steps, starting from readily available starting materials. One common synthetic route includes the construction of the bisindole core through a series of cyclization and coupling reactions. Key steps often involve:
Indole Formation: The initial step typically involves the formation of the indole moiety through Fischer indole synthesis or other suitable methods.
Coupling Reactions: The two indole units are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Cyclization: The coupled product undergoes cyclization to form the bisindole core structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale. Techniques such as continuous flow synthesis and automated synthesis platforms are being explored to improve the efficiency and yield of this compound production.
Analyse Chemischer Reaktionen
(+)-Xestospongin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace certain substituents on the indole rings.
Coupling Reactions: As mentioned earlier, coupling reactions are crucial in the synthesis of this compound and can also be used to modify the compound further.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific functional groups being targeted and the reaction conditions employed.
Wirkmechanismus
The primary mechanism of action of (+)-Xestospongin B involves the inhibition of inositol 1,4,5-trisphosphate receptors. These receptors are responsible for releasing calcium from intracellular stores, and their inhibition by this compound disrupts calcium signaling pathways. This disruption can lead to various cellular effects, including altered cell proliferation, apoptosis, and neurotransmitter release. The molecular targets and pathways involved in these processes are still being actively researched to fully understand the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
(+)-Xestospongin B is unique among bisindole alkaloids due to its specific inhibition of inositol 1,4,5-trisphosphate receptors. Similar compounds include:
Xestospongin C: Another bisindole alkaloid with similar inhibitory effects on calcium signaling but with slight structural differences.
Xestospongin D: Shares structural similarities with this compound but has different biological activities.
Hymenialdisine: A marine-derived bisindole alkaloid with distinct biological activities, including kinase inhibition.
The uniqueness of this compound lies in its specific targeting of inositol 1,4,5-trisphosphate receptors, making it a valuable tool for studying calcium signaling pathways and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(8S,10R,15R,22S,29R,32R)-32-methyl-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52N2O3/c1-23-22-31-19-10-13-24-12-6-2-3-7-14-25-16-21-30-20-11-18-29(32,28(30)33-25)17-9-5-4-8-15-26(23)34-27(24)31/h23-28,32H,2-22H2,1H3/t23-,24-,25+,26+,27-,28-,29?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEURJNEIZLTJG-BZFKMGMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2CCC[C@@H]3[C@H]2O[C@H]1CCCCCCC4(CCCN5[C@@H]4O[C@@H](CCCCCC3)CC5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


